N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 863458-06-4
VCID: VC7483177
InChI: InChI=1S/C23H23FN6O3S/c1-32-18-8-5-15(11-19(18)33-2)9-10-25-20(31)13-34-23-21-22(26-14-27-23)30(29-28-21)12-16-3-6-17(24)7-4-16/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,31)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC
Molecular Formula: C23H23FN6O3S
Molecular Weight: 482.53

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 863458-06-4

Cat. No.: VC7483177

Molecular Formula: C23H23FN6O3S

Molecular Weight: 482.53

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 863458-06-4

Specification

CAS No. 863458-06-4
Molecular Formula C23H23FN6O3S
Molecular Weight 482.53
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H23FN6O3S/c1-32-18-8-5-15(11-19(18)33-2)9-10-25-20(31)13-34-23-21-22(26-14-27-23)30(29-28-21)12-16-3-6-17(24)7-4-16/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,31)
Standard InChI Key VQAXBJAWIZLJJM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC

Introduction

The compound N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. This compound combines structural elements from triazolopyrimidine and phenethyl derivatives, suggesting its potential for biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Structural Overview

The molecular structure integrates:

  • A 3,4-dimethoxyphenethyl group, which is often associated with bioactivity due to its electron-donating methoxy groups.

  • A triazolopyrimidine nucleus, a heterocyclic framework known for its pharmacological relevance.

  • A fluorobenzyl substituent, which can enhance lipophilicity and metabolic stability.

  • A thioacetamide linker, which may contribute to binding interactions in biological systems.

The combination of these moieties suggests the compound could serve as a scaffold for drug development.

Synthesis

While specific synthesis details for this exact compound are unavailable in the provided data, compounds of similar complexity are typically synthesized through multi-step protocols involving:

  • Formation of the triazolopyrimidine core: This often involves cyclization reactions of hydrazine derivatives with pyrimidine precursors.

  • Introduction of the fluorobenzyl group: Achieved via nucleophilic substitution or coupling reactions.

  • Attachment of the thioacetamide linker: Typically through thiolation using sulfur-containing reagents.

  • Final conjugation with the dimethoxyphenethyl group: This step may involve amide bond formation using coupling agents like EDC or DCC.

Analytical Characterization

To confirm its structure and purity, the compound would be analyzed using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR would provide detailed information about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like amides (C=OC=O) and thioethers (CSC-S).

  • X-ray Crystallography: For precise three-dimensional structural elucidation.

Potential Biological Activities

Based on structural analogs:

  • Antimicrobial Activity:

    • Triazolopyrimidines are known to inhibit bacterial enzymes like dihydrofolate reductase.

    • The thioacetamide group could enhance interactions with microbial targets.

  • Anticancer Potential:

    • Fluorobenzyl derivatives have shown cytotoxicity against cancer cell lines by inducing apoptosis or cell cycle arrest.

    • The electron-rich dimethoxyphenethyl moiety may improve cellular uptake.

  • Enzyme Inhibition:

    • Compounds containing triazolopyrimidine frameworks have been studied as kinase inhibitors or antifolate agents.

Research Implications

This compound could be explored for:

  • Structure-Activity Relationship (SAR) studies: Modifying substituents to optimize activity.

  • Molecular Docking Simulations: Predicting binding affinity to biological targets like enzymes or receptors.

  • In Vitro Assays: Testing antimicrobial and anticancer efficacy in cell cultures.

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